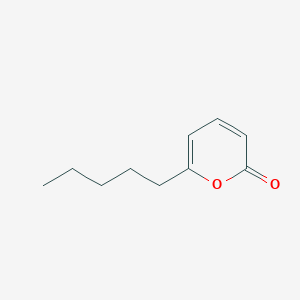

6-Pentyl-2H-pyran-2-one

描述

属性

IUPAC Name |

6-pentylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUFTTLGOUBZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047589 | |

| Record name | 6-Amyl-alpha-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, liquid with a mushroom, blue cheese lactone or dairy odour | |

| Record name | 6-Pentyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

285.00 to 286.00 °C. @ 760.00 mm Hg | |

| Record name | 6-Pentyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in fats; insoluble in water | |

| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.000-1.009 | |

| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

27593-23-3 | |

| Record name | 6-Pentyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27593-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027593233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amyl-alpha-pyrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, 6-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amyl-alpha-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-pentyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-2,4-DECADIENOIC ACID .DELTA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JTW8HL4PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Pentyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The History, Discovery, and Biological Significance of 6-Pentyl-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Pentyl-2H-pyran-2-one (6-PP), a volatile organic compound, has garnered significant scientific interest due to its multifaceted biological activities. Initially identified for its characteristic coconut-like aroma and use as a food additive, 6-PP is a secondary metabolite predominantly produced by various species of the fungus Trichoderma.[1][2][3] This technical guide provides an in-depth overview of the history, discovery, and biological activities of 6-PP, with a particular focus on its potent antifungal properties. Detailed experimental protocols for its synthesis and bioactivity assessment are presented, alongside a summary of quantitative data on its efficacy against various plant pathogens. Furthermore, this guide elucidates the molecular mechanisms of action of 6-PP, including its interaction with the Target of Rapamycin (TOR) signaling pathway and its ability to induce autophagy in fungal cells, visualized through detailed diagrams.

History and Discovery

This compound, also known as 6-pentyl-α-pyrone, was first identified in 1972 by Collins and Halim.[1][2] It is recognized for its organoleptic properties and was one of the earliest characterized volatile organic compounds (VOCs).[1][2] While initially utilized in the food industry for its pleasant aroma, subsequent research uncovered its significant antibiotic properties, particularly its antifungal activity.[4] This discovery has positioned 6-PP as a promising candidate for the development of natural and biodegradable agrochemicals.[4] The primary natural sources of 6-PP are various species of the fungus Trichoderma, which are known biocontrol agents.[1][4][5] The production of 6-PP by Trichoderma is believed to be a key factor in their antagonistic activity against a wide range of phytopathogens.[5]

Biological Activities and Efficacy

This compound exhibits a broad spectrum of biological activities, most notably its potent antifungal effects against numerous plant pathogens.[3][6] It has also been shown to possess phytotoxic properties.[4][7] The following tables summarize the quantitative data on the efficacy of 6-PP from various studies.

Table 1: Antifungal Activity of this compound (6-PP)

| Target Pathogen | Host Plant(s) | Efficacy Metric | Value | Reference(s) |

| Peronophythora litchii | Litchi | EC50 (Mycelial Growth) | 43 µg/mL | [1] |

| Fusarium oxysporum | Tomato | Mycelial Growth Inhibition | Up to 70% at 25 mg/L | [1][8] |

| Sclerotium rolfsii | Artichoke | Mycelial Growth Inhibition | 90% (for the related viridepyronone) | [1][8] |

Mechanisms of Action: Signaling Pathway Involvement

Current research indicates that 6-PP exerts its antifungal effects through multiple mechanisms. A significant mode of action involves the disruption of the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism in fungi.[1]

In the oomycete Peronophythora litchii, treatment with 6-PP has been shown to modulate the TOR pathway, leading to inhibited growth and development.[1][2] Transcriptomic analysis revealed that 6-PP upregulates the expression of the transcription factor PlYY1 and PlCytochrome C, while downregulating putative negative regulators of the TOR pathway, PlSpm1 and PlrhoH12.[1][2] This modulation ultimately affects vegetative growth, sporangium production, and pathogenicity.[1]

Furthermore, in the fungus Cylindrocarpon destructans, 6-PP has been observed to disturb metabolic homeostasis, particularly amino acid metabolism, and to induce autophagy, a cellular self-degradation process.[9] This is potentially linked to the downregulation of the ECHS1 gene.[9]

Below are diagrams illustrating the proposed mechanisms of action of 6-PP.

Experimental Protocols

Chemical Synthesis of this compound

While 6-PP is a natural product, chemical synthesis allows for larger-scale production for research and potential commercial applications. Several synthetic routes have been reported. One common method is outlined below.

Objective: To synthesize this compound.

Materials:

-

Starting materials (specifics depend on the chosen synthetic route, e.g., heptanal (B48729) and a suitable keto-ester).

-

Appropriate solvents (e.g., toluene, ethanol).

-

Reagents for cyclization and dehydration (e.g., acid or base catalysts).

-

Standard laboratory glassware for organic synthesis.

-

Purification apparatus (e.g., column chromatography, distillation equipment).

Procedure:

-

Condensation: A condensation reaction (e.g., Knoevenagel or similar) is performed between a suitable aldehyde (like heptanal) and a compound containing an active methylene (B1212753) group (e.g., a β-keto-ester) in the presence of a base catalyst.

-

Cyclization: The intermediate product from the condensation step undergoes intramolecular cyclization to form the pyranone ring. This can often be induced by changing the reaction conditions, such as heating or adding an acid catalyst.

-

Dehydration: A dehydration step may be necessary to form the double bond in the pyranone ring.

-

Purification: The crude product is purified using techniques such as distillation or column chromatography to yield pure this compound.

Note: The specific reaction conditions, including temperature, reaction time, and choice of catalysts and solvents, will vary depending on the specific synthetic pathway employed. Researchers should consult detailed synthetic chemistry literature for precise protocols.[4][10]

In Vitro Antifungal Activity Assessment by Air Fumigation

This method is particularly suitable for volatile compounds like 6-PP.

Objective: To determine the inhibitory effect of 6-PP on the mycelial growth of a fungal pathogen.

Materials:

-

Pure this compound (6-PP).

-

Target fungal pathogen culture (e.g., Peronophythora litchii).

-

Suitable fungal culture medium (e.g., Potato Dextrose Agar - PDA).

-

Sterile Petri dishes (two bottoms per setup).

-

Sterile filter paper discs.

-

Parafilm.

-

Incubator.

Procedure:

-

Culture Preparation: The target fungus is cultured on a suitable medium in a Petri dish until it reaches an active growth stage.[5]

-

Fumigation Setup:

-

In the center of a fresh PDA plate, place a mycelial plug from the actively growing edge of the pathogen culture.

-

In the center of a second Petri dish bottom (without media), place a sterile filter paper disc.

-

Apply a known amount of 6-PP (dissolved in a volatile solvent if necessary, with a solvent-only control) to the filter paper disc.

-

Place the Petri dish bottom containing the fungal culture inverted over the bottom containing the 6-PP-treated disc.

-

Seal the two Petri dish bottoms together with parafilm to create a closed environment.[5]

-

-

Incubation: Incubate the sealed plates at the optimal growth temperature for the fungal pathogen for a defined period (e.g., 24-72 hours).

-

Data Collection: Measure the diameter of the fungal colony in the 6-PP treated plates and compare it to the control plates (with no 6-PP).

-

Analysis: Calculate the percentage of mycelial growth inhibition. The effective concentration causing 50% inhibition (EC50) can be determined by testing a range of 6-PP concentrations and performing probit analysis.[1]

Future Perspectives

This compound holds considerable promise as a natural, biodegradable alternative to synthetic fungicides in agriculture. Its broad-spectrum activity and multifaceted mechanisms of action make it an attractive candidate for the development of novel biocontrol agents. Further research is warranted to explore its efficacy in field conditions, optimize its formulation and delivery systems, and fully elucidate its complex interactions with both plant pathogens and host plants. A deeper understanding of its biosynthetic pathway in Trichoderma could also open avenues for enhancing its production through biotechnological approaches. For drug development professionals, the pyranone scaffold of 6-PP may serve as a valuable template for the design of new antifungal agents with novel modes of action.

References

- 1. benchchem.com [benchchem.com]

- 2. A New Insight into this compound against Peronophythora litchii via TOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory mechanism of this compound secreted by Trichoderma atroviride T2 against Cylindrocarpon destructans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Spectroscopic Profile of 6-Pentyl-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Pentyl-2H-pyran-2-one, a naturally occurring lactone with applications in flavor, fragrance, and as a potential antifungal agent. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.26 | dd | 9.5, 6.5 | H-4 |

| 6.15 | d | 9.5 | H-3 |

| 5.97 | d | 6.5 | H-5 |

| 2.48 | t | 7.5 | H-1' |

| 1.64-1.70 | m | H-2' | |

| 1.24-1.36 | m | H-3', H-4' | |

| 0.90 | t | 6.5 | H-5' |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 163.8 | C-2 |

| 151.0 | C-6 |

| 144.9 | C-4 |

| 117.4 | C-5 |

| 101.1 | C-3 |

| 34.5 | C-1' |

| 31.2 | C-3' |

| 27.9 | C-2' |

| 22.3 | C-4' |

| 13.9 | C-5' |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2957-2859 | Strong | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated lactone) |

| ~1640, ~1560 | Medium | C=C stretch (pyranone ring) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 166 | ~20 | [M]⁺ (Molecular Ion) |

| 123 | ~15 | [M - C₃H₇]⁺ |

| 110 | ~35 | [M - C₄H₈O]⁺ |

| 95 | 100 | [M - C₅H₁₁]⁺ (Base Peak) |

| 82 | ~50 | [C₅H₆O]⁺ |

| 68 | ~40 | [C₄H₄O]⁺ |

| 39 | ~25 | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. These methodologies can be adapted for the specific instrumentation available in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the proton and carbon framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: The NMR tube containing the sample solution is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, and the probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Spectrum: A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The GC separates the compound from the solvent and any impurities before it enters the mass spectrometer. Alternatively, for a pure sample, direct infusion into the ion source can be used.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Amyl-α-Pyrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amyl-α-pyrone, also known as 6-pentyl-2H-pyran-2-one, is a naturally occurring unsaturated lactone found in various sources, including peaches and as a major volatile organic compound produced by Trichoderma species. Its characteristic coconut-like aroma has led to its use as a flavor and fragrance agent. Beyond its sensory properties, 6-amyl-α-pyrone has garnered significant interest in the scientific community for its diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties, making it a molecule of interest for agricultural and pharmaceutical research. This technical guide provides an in-depth overview of the core physicochemical properties of 6-amyl-α-pyrone, detailed experimental protocols for their determination, and visualizations of its key biological and chemical pathways.

Physicochemical Properties

The physicochemical properties of 6-amyl-α-pyrone are crucial for its application in various fields, influencing its solubility, volatility, and interaction with biological systems. A summary of its key quantitative data is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Appearance | Colorless to orange clear liquid | |

| Density | 1.004 g/cm³ at 25 °C | |

| 1.012 - 1.016 g/cm³ at 20 °C | ||

| Boiling Point | 285 - 286 °C at 760 mmHg | |

| 287.6 °C | ||

| Flash Point | >110 °C (>230 °F) (closed cup) | |

| 113 °C (235 °F) (closed cup) | ||

| Solubility | Soluble in alcohol | |

| Water: 742.4 mg/L at 25 °C (estimated) | ||

| Insoluble in water | ||

| Refractive Index | n20/D 1.505 | |

| 1.504 - 1.508 at 20 °C | ||

| logP (o/w) | 1.808 (estimated) | |

| 2.51 |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of 6-amyl-α-pyrone, adapted from standard laboratory procedures for liquid organic compounds.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is a common technique for determining the boiling point of organic compounds.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (0-300 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Sample of 6-amyl-α-pyrone

Procedure:

-

Attach a small test tube containing 2-3 mL of 6-amyl-α-pyrone to a thermometer.

-

Place a capillary tube, with its open end downwards, into the test tube.

-

Immerse the assembly into a Thiele tube or an oil bath, ensuring the sample is below the level of the heating fluid.

-

Gently heat the apparatus.

-

Observe a stream of bubbles emerging from the capillary tube as the liquid heats up.

-

The boiling point is the temperature at which the stream of bubbles is rapid and continuous. Record this temperature.

-

For higher accuracy, turn off the heat and record the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

Apparatus:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance

-

Water bath

-

Sample of 6-amyl-α-pyrone

-

Distilled water

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until the water level in the capillary remains constant.

-

Dry the outside of the pycnometer and record its mass with water (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 6-amyl-α-pyrone and repeat step 2.

-

Record the mass of the pycnometer with 6-amyl-α-pyrone (m₃).

-

Calculate the density of 6-amyl-α-pyrone using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method to determine the solubility of 6-amyl-α-pyrone in water and alcohol.

Apparatus:

-

Test tubes

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Sample of 6-amyl-α-pyrone

-

Solvents (distilled water, ethanol)

Procedure:

-

Add a known volume (e.g., 1 mL) of the solvent (water or ethanol) to a clean test tube.

-

Add a small, measured amount of 6-amyl-α-pyrone (e.g., 10 µL or 10 mg) to the solvent.

-

Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).

-

Observe the solution. If the 6-amyl-α-pyrone has completely dissolved, it is considered soluble. If a separate layer or undissolved droplets are visible, it is considered insoluble or sparingly soluble.

-

For a more quantitative measure, continue adding known amounts of 6-amyl-α-pyrone until saturation is reached (i.e., no more will dissolve). The solubility can then be expressed as mg/mL or g/L.

Determination of Refractive Index

The refractive index is a fundamental physical property that can be determined with high precision using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Sample of 6-amyl-α-pyrone

-

Lens cleaning tissue and ethanol (B145695)

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Using a dropper, apply a few drops of 6-amyl-α-pyrone onto the lower prism.

-

Close the prisms and allow the sample to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

Adjust the light source and the eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly with ethanol and lens tissue after the measurement.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of 6-Amyl-α-Pyrone

6-Amyl-α-pyrone has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated mouse macrophages. It appears to modulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways, while activating the Nrf2/HO-1 antioxidant response.

The Natural Occurrence of 6-Pentyl-2H-pyran-2-one in Fungi: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 20, 2025

Abstract

6-Pentyl-2H-pyran-2-one, also known as 6-pentyl-α-pyrone (6-PP), is a volatile organic compound (VOC) of significant interest due to its characteristic coconut-like aroma and potent biological activities, including antifungal and plant growth-promoting properties.[1][2][3] This secondary metabolite is naturally produced by a variety of fungi, most notably within the Trichoderma genus.[1][4] Its potential applications as a natural food additive, biopesticide, and phytostimulant have driven research into its biosynthesis, natural occurrence, and methods for its isolation and quantification.[1][5][6] This technical guide provides a comprehensive overview of the fungal production of 6-PP, summarizing quantitative data, detailing experimental protocols for its study, and visualizing key biological and experimental processes.

Natural Occurrence and Production Levels

The production of 6-PP has been identified in numerous fungal species, with a pronounced prevalence in the genus Trichoderma.[1][4] It is often the primary VOC emitted by these fungi, in some cases accounting for over 50% of the total volatile profile.[1][4] The ability to synthesize 6-PP varies significantly not only between different species but also among different strains of the same species.[7]

Table 1: Fungal Species Reported to Produce this compound

| Genus | Species | Reference(s) |

| Trichoderma | T. atroviride | [3][7][8] |

| T. harzianum | [1][7][9][10] | |

| T. viride | [1][5][7][8][11] | |

| T. viridescens | [7] | |

| T. asperellum | [1][12] | |

| T. citrinoviride | [7] | |

| T. hamatum | [7] | |

| T. erinaceum | [13][14] | |

| T. koningii | [1][8] | |

| Streptomyces | S. morookaensis | [4] |

Notably, screening of 77 Trichoderma isolates revealed that no 6-PP formation was detected in cultures of T. koningii, T. harzianum, and T. virens, indicating high intraspecies variability.[7]

Quantitative Production Data

The yield of 6-PP is highly dependent on the fungal strain, culture conditions, and fermentation method. Solid-state fermentation (SSF) has been reported to produce higher yields compared to submerged fermentation (SmF).[6] The following table summarizes quantitative data from various studies.

Table 2: Quantitative Production of this compound by Various Fungi

| Fungal Strain | Fermentation Method | Medium | Yield | Reference |

| Trichoderma atroviride AN35 | Solid Culture | Potato Dextrose Agar (B569324) (PDA) | 1,426 µg per culture | [7] |

| Trichoderma viridescens (11 strains) | Solid Culture | Potato Dextrose Agar (PDA) | 200.1 - 526.3 µg per culture | [7] |

| Trichoderma harzianum | Surface Culture | Not specified | 455 mg/L | [10] |

| Trichoderma harzianum | Submerged Culture | Not specified | 167 mg/L | [10] |

| Trichoderma harzianum 4040 | Solid-State Fermentation | Green coir powder + nutrients | 5.0 mg/g dry matter | [5][6] |

| Trichoderma asperellum | Liquid Culture | Not specified | ~400 mg/L | [12] |

Biosynthesis and Regulation

While 6-PP is a well-characterized secondary metabolite, its complete biosynthetic pathway within fungi remains to be fully discovered.[1] However, a hypothetical model suggests that its production is intricately regulated by both abiotic and biotic factors. Core carbon metabolism is believed to supply the necessary precursors.[4] The regulation involves a G-protein signaling pathway, where the Gα protein Tga1 influences the cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates the biosynthesis of 6-PP.[4] Environmental cues such as sunlight, and biotic interactions with plants or other fungi (phytopathogens), are known to trigger this regulatory cascade.[4]

Experimental Protocols

The study of 6-PP involves fungal cultivation followed by specialized extraction and analytical techniques to isolate and quantify this volatile compound.

Fungal Cultivation

Objective: To culture fungal strains for the production of 6-PP.

A. Solid-State Fermentation (SSF):

-

Support Material: An inert, porous solid support such as green coir powder or agricultural residues is used.[5][6]

-

Nutrient Solution: A defined liquid medium is prepared. A typical composition per 100g of support includes: 3g sucrose, 0.18g (NH₄)₂SO₄, 0.24g NaNO₃, 0.1g KH₂PO₄, and trace elements.[6]

-

Inoculation: The solid support is moistened with the nutrient solution to a final moisture level of ~55%.[6] It is then sterilized and inoculated with a spore suspension (e.g., 2.2 x 10⁶ spores per 100g support).[6]

-

Incubation: Cultures are incubated statically at 28°C for a period of 7 to 10 days.[6]

B. Submerged Fermentation (SmF):

-

Medium: A liquid medium such as Potato Dextrose Broth (PDB) or a custom defined medium is used.[1]

-

Inoculation: The sterilized liquid medium is inoculated with fungal spores or mycelial plugs.

-

Incubation: Cultures are grown in flasks on a rotary shaker or in a bioreactor to ensure aeration. Incubation is typically carried out at 25-28°C for 48 to 96 hours.[10] Studies have shown that culture conditions, such as the energy dissipation rate from agitation, can significantly influence 6-PP production and fungal physiology.[9]

Extraction and Analysis: HS-SPME-GC-MS

Objective: To extract, identify, and quantify volatile 6-PP from fungal cultures. This method is ideal for screening and relative quantification.

-

1. Sample Preparation: A sample of the fungal culture (e.g., agar plugs from a solid culture or a specific volume of liquid culture) is placed into a 20 mL glass vial and sealed with a septum.

-

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

An SPME fiber (e.g., coated with DVB/CAR/PDMS) is exposed to the headspace of the sealed vial.

-

The vial is incubated at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30-60 minutes) to allow volatile compounds to partition onto the fiber.

-

-

3. Gas Chromatography (GC) Desorption and Separation:

-

The SPME fiber is inserted into the hot injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed.

-

The compounds are separated on a capillary column (e.g., DB-5ms) using a temperature gradient program.

-

-

4. Mass Spectrometry (MS) Detection and Identification:

-

As compounds elute from the GC column, they enter a mass spectrometer.

-

Mass spectra are generated and compared against spectral libraries (e.g., NIST) and a commercial 6-PP standard to confirm identity.[3]

-

-

5. Quantification: The amount of 6-PP can be estimated by comparing the peak area to a calibration curve generated with a pure standard.

Bulk Isolation and Purification

Objective: To isolate larger quantities of 6-PP for bioactivity assays or structural characterization.

-

1. Solvent Extraction: The fungal culture (liquid filtrate or solid substrate) is extracted with an organic solvent such as chloroform (B151607) or ethyl acetate.[12]

-

2. Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator.

-

3. Purification: The crude extract is subjected to chromatographic purification steps. This may involve techniques like column chromatography followed by High-Performance Liquid Chromatography (HPLC).

-

4. Characterization: The purity and identity of the isolated compound are confirmed using analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][15]

Conclusion and Future Perspectives

This compound is a key secondary metabolite produced predominantly by fungi of the Trichoderma genus, with production levels being highly strain and condition-dependent. While significant progress has been made in identifying producing species and developing methods for quantification, the complete biosynthetic pathway remains a critical knowledge gap. Future research should focus on elucidating the genetic and enzymatic machinery responsible for 6-PP synthesis. This knowledge could unlock metabolic engineering strategies to enhance yields for commercial applications. Furthermore, continued exploration of the regulatory networks that control its production in response to environmental stimuli will deepen our understanding of fungal ecology and may lead to novel methods for inducing its biosynthesis for use in agriculture and the food industry.

References

- 1. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The volatile this compound from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling and ETHYLENE INSENSITIVE 2 functioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]

- 5. scielo.br [scielo.br]

- 6. Production of 6-pentyl-α-pyrone by trichoderma harzianum in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 6-pentyl-alpha-pyrone production by Trichoderma harzianum: the influence of energy dissipation rate and its implications on fungal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study on the production of 6-pentyl-alpha-pyrone using two methods of fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 6-Pentyl-2 H-pyran-2-one from Trichoderma erinaceum Is Fungicidal against Litchi Downy Blight Pathogen Peronophythora litchii and Preservation of Litchi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Pentyl-2H-pyran-2-one (6PP) as a Secondary Metabolite

Executive Summary: 6-Pentyl-2H-pyran-2-one (6PP), a volatile secondary metabolite primarily produced by fungi of the Trichoderma genus, has garnered significant scientific interest due to its broad spectrum of biological activities. This unsaturated lactone, known for its characteristic coconut-like aroma, functions as a potent antifungal agent, an anti-inflammatory and antioxidant compound, and a modulator of plant growth. Its mechanisms of action are multifaceted, involving the disruption of fungal cell integrity and the modulation of key signaling pathways in both mammalian and plant cells, including the NF-κB, MAPK, and TOR pathways. This technical guide provides a comprehensive overview of 6PP, detailing its natural sources, biological activities, quantitative efficacy, and the molecular pathways it influences. Furthermore, it offers detailed experimental protocols for its isolation, synthesis, and bioactivity assessment, aimed at researchers, scientists, and professionals in drug development and agricultural science.

Introduction to this compound (6PP)

First identified in 1972, this compound (also known as 6-pentyl-α-pyrone) is a low molecular weight, unsaturated lactone.[1][2][3] It belongs to the α-pyrone class of compounds, characterized by a six-membered heterocyclic ring with a carbonyl group at the second position and a pentyl group at the sixth position.[2][3] This structure is responsible for its notable organoleptic and biological properties.[2]

Chemical Properties and Structure

-

Molecular Formula: C₁₀H₁₄O₂

-

Molecular Weight: 166.22 g/mol

-

Appearance: A volatile compound with a strong coconut-like aroma.[4][5]

-

Solubility: Low water solubility.[4]

-

Synonyms: 6-pentyl-α-pyrone, Coconut lactone.[6]

Four naturally occurring analogues of 6PP have also been isolated from Trichoderma species, including (E)-6-(pent-1-en1-yl)-2H-pyran-2-one and viridepyronone [6-(4-oxopentyl)-2H-pyran-2-one].[2][7]

Natural Occurrence and Biosynthesis

6PP is a well-documented secondary metabolite produced by numerous species of the filamentous fungi genus Trichoderma, which are widely used as biocontrol agents in agriculture.[4][8] Species known to produce 6PP include T. gamsii, T. viride, T. harzianum, T. koningii, T. asperellum, and T. atroviride.[2][4][5][9] It is often the main volatile organic compound (VOC) emitted by these fungi, sometimes accounting for over 50% of the total VOCs.[2][3]

The complete biosynthetic pathway for 6PP has not yet been fully elucidated.[2] However, it is believed to be a polyketide, with initial hypotheses suggesting a connection to linoleic acid metabolism.[2] The production of 6PP is regulated by various factors, including G proteins and transcription factors within the producing organism.[5]

Biological Activities and Mechanisms of Action

6PP exhibits a diverse range of biological functions, making it a molecule of high interest for pharmaceutical and agricultural applications.[2][3]

Antifungal Properties

6PP demonstrates potent, broad-spectrum antifungal activity against a wide array of plant pathogenic fungi.[2][3] It inhibits mycelial growth, spore germination, and pigmentation of pathogens.[1][10] The mechanism is thought to involve the disruption of key physiological processes such as cell wall synthesis and membrane integrity.[2]

Key Targeted Phytopathogens:

Anti-inflammatory and Antioxidant Properties

In mammalian systems, 6PP has shown significant anti-inflammatory and antioxidant effects. Studies using lipopolysaccharide (LPS)-stimulated mouse macrophages have demonstrated that 6PP can suppress the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9][15]

The primary mechanisms for these effects are:

-

Inhibition of NF-κB Pathway: 6PP prevents the nuclear translocation of nuclear factor kappa B (NF-κB) by inhibiting the phosphorylation and degradation of its inhibitor, IκB.[9][15]

-

Dephosphorylation of MAPKs: It suppresses inflammatory responses by dephosphorylating mitogen-activated protein kinases (MAPKs).[9][15]

-

Activation of Nrf2/HO-1 Pathway: 6PP protects cells from oxidative stress by stabilizing and activating the nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn elevates the levels of the antioxidant enzyme heme oxygenase-1 (HO-1).[9][16]

Plant Growth Promotion and Induced Systemic Resistance

Beyond its direct antifungal action, 6PP can act as a plant biostimulant. It has been reported to promote plant growth and induce systemic resistance in plants, potentially by acting as an auxin-like compound.[4][8] In Arabidopsis thaliana, 6PP has been shown to regulate root architecture by inhibiting primary root growth and inducing lateral root formation through the modulation of auxin and ethylene (B1197577) signaling pathways.[17]

Quantitative Bioactivity Data

The biological activities of 6PP have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Antifungal Activity of this compound (6PP)

| Target Pathogen | Assay Type | Concentration | Effect | Reference |

|---|---|---|---|---|

| Fusarium oxysporum | Mycelial Growth | 25 mg/L | ~70% inhibition | [2] |

| Sclerotium rolfsii | Mycelial Growth | 196 µg/mL | >90% inhibition (MIC for Viridepyronone) | [7] |

| Magnaporthiopsis maydis | Mycelial Growth | 8 mg/mL | Complete inhibition | [10] |

| Various Filamentous Fungi | MIC Assay | 80-90 µg/mL | Minimal Inhibitory Concentration | [18] |

| Staphylococcus aureus | MIC Assay | 100 µg/mL | Minimal Inhibitory Concentration |[18] |

Table 2: Anti-inflammatory and Antioxidant Effects of 6PP in LPS-Stimulated Raw264.7 Macrophages

| Parameter Measured | Concentration of 6PP | Result | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Production | Dose-dependent | Significant inhibition of LPS-induced increase | [9][15] |

| Proinflammatory Cytokines (IL-6, TNF-α, IL-1β) | Dose-dependent | Significant inhibition of LPS-induced secretion | [15] |

| iNOS Protein Expression | Dose-dependent | Reduction of LPS-induced expression | [15] |

| NF-κB/p65 Nuclear Translocation | Not specified | Alleviated LPS-induced translocation |[15] |

Table 3: Acaricidal Activity of this compound (6PP)

| Target Pest | Concentration | Exposure Time | Mortality Rate | Reference |

|---|---|---|---|---|

| Tetranychus urticae (Two-spotted spider mite) | 0.125 mM | 48-72 hours | 20% | [19] |

| Tetranychus urticae | 0.25 mM | 48-72 hours | 40% | [19] |

| Tetranychus urticae | 0.5 mM | 48-72 hours | 80% | [19] |

| Tetranychus urticae | 1.0 mM | 48-72 hours | 90% |[19] |

Key Signaling Pathways

The mechanisms of action for 6PP involve the modulation of complex intracellular signaling cascades.

Anti-inflammatory Signaling Cascade in Macrophages

In response to inflammatory stimuli like LPS, 6PP exerts a multi-pronged inhibitory effect. It blocks the canonical NF-κB and MAPK pathways, which are central to the expression of pro-inflammatory genes, while simultaneously bolstering the cell's antioxidant defenses via the Nrf2/HO-1 pathway.

Caption: Anti-inflammatory and antioxidant signaling pathways modulated by 6PP.

Antifungal Action via TOR Pathway Modulation

Recent studies suggest that 6PP's fungicidal activity against oomycetes like Peronophythora litchii involves the Target of Rapamycin (TOR) signaling pathway.[13][20] The TOR pathway is a crucial regulator of cell growth, metabolism, and survival in eukaryotes. 6PP appears to influence the expression of genes within this pathway, leading to compromised vegetative growth and virulence of the pathogen.[13][20]

Caption: Proposed mechanism of 6PP antifungal action via the TOR pathway.

Experimental Protocols

Protocol for Isolation and Purification of 6PP from Trichoderma spp.

This protocol describes a general method for the extraction and purification of 6PP from fungal cultures.

Caption: Workflow for the isolation and purification of 6PP.

Methodology:

-

Fungal Culture: Inoculate spores of a high-yielding Trichoderma strain (e.g., T. asperellum, T. harzianum) into a suitable liquid medium like Potato Dextrose Broth (PDB).[1][10] For solid-state fermentation, a substrate like green coir powder can be used.[21]

-

Fermentation: Incubate the culture for 7 to 12 days at approximately 28°C under appropriate aeration.[21][22]

-

Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration.

-

Extraction: Extract the cell-free culture filtrate multiple times with an equal volume of an organic solvent such as chloroform or ethyl acetate.[10][23]

-

Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a solvent gradient (e.g., hexane-ethyl acetate) to separate the compounds.

-

Analysis and Identification: Monitor fractions using Thin-Layer Chromatography (TLC). Combine fractions containing the compound of interest. Final structural confirmation and identification are performed using Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) analysis, comparing the spectra with a known standard.[9][10]

Protocol for Chemical Synthesis of 6PP

While fermentative production is common, chemical synthesis allows for large-scale production without the limitation of product inhibition in cultures.[12][24] A general synthetic route is outlined below.

Methodology:

A reported synthesis involves the reaction of 3-oxooctanoic acid with an appropriate reagent to form the pyrone ring.[12] A multi-step process can be summarized as:

-

Starting Materials: Utilize readily available starting materials like ethyl 3-oxooctanoate.

-

Cyclization/Condensation: Induce a condensation reaction to form the heterocyclic pyrone ring. One method involves the reaction of a β-keto ester with an acid chloride or anhydride.

-

Purification: The crude product is purified using standard techniques such as column chromatography to yield pure this compound.[12]

Note: Specific reagents and reaction conditions can vary significantly between different synthetic strategies. Researchers should consult specialized organic synthesis literature for detailed, step-by-step procedures.[12][24][25]

Protocol for In Vitro Antifungal Assay (Broth Microdilution)

-

Prepare 6PP Stock: Dissolve pure 6PP in a suitable solvent (e.g., methanol (B129727) or DMSO) to create a high-concentration stock solution.[18]

-

Prepare Fungal Inoculum: Grow the target fungal pathogen on an appropriate agar (B569324) medium. Harvest spores and suspend them in sterile saline or culture broth. Adjust the spore concentration to a standard density (e.g., 1 x 10⁵ spores/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 6PP stock solution with the appropriate liquid culture medium (e.g., PDB).

-

Inoculation: Add the fungal spore suspension to each well. Include positive (fungus only) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the target fungus (e.g., 25-28°C) for 24-72 hours.

-

Assessment: Determine the Minimal Inhibitory Concentration (MIC) by identifying the lowest concentration of 6PP that completely inhibits visible fungal growth. Growth can be assessed visually or by measuring absorbance with a microplate reader.[18]

Protocol for Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)

-

Cell Culture: Culture Raw264.7 mouse macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of 6PP for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include untreated and LPS-only controls.

-

Quantify Nitric Oxide (NO): Collect the cell culture supernatant. Measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent assay, according to the manufacturer's instructions.[15]

-

Quantify Cytokines: Use the supernatant to measure the levels of pro-inflammatory cytokines such as IL-6 and TNF-α using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15]

-

Western Blot Analysis (Optional): To investigate signaling pathways, lyse the cells and perform Western blot analysis to determine the phosphorylation status of proteins like MAPKs and IκB, or the nuclear translocation of NF-κB.[15]

Applications and Future Perspectives

The diverse bioactivities of this compound position it as a promising candidate for several applications:

-

Agrochemicals: Due to its potent antifungal and plant-growth-promoting properties, 6PP is a strong candidate for the development of new, eco-friendly bio-pesticides and bio-fertilizers.[8][12] Its volatile nature also makes it suitable for fumigant applications to protect stored crops.[11]

-

Pharmaceuticals: The significant anti-inflammatory and antioxidant activities of 6PP suggest its potential as a lead compound for the development of drugs to treat inflammatory diseases.[9]

-

Food and Fragrance: Its strong, pleasant coconut aroma has already led to its use as a flavoring and fragrance agent.[4][26]

Future research should focus on fully elucidating the biosynthetic pathway of 6PP to enable metabolic engineering for enhanced production. Further investigation into its molecular targets and mechanisms of action will be crucial for optimizing its application in both medicine and agriculture. Clinical and field trials are necessary to translate the promising in vitro results into practical, real-world solutions.

References

- 1. Trichoderma asperellum Secreted 6-Pentyl-α-Pyrone to Control Magnaporthiopsis maydis, the Maize Late Wilt Disease Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Coconut Aroma Compound | RUO [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pure.skku.edu [pure.skku.edu]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The volatile this compound from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling and ETHYLENE INSENSITIVE 2 functioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A New Insight into this compound against Peronophythora litchii via TOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Production of 6-pentyl-α-pyrone by trichoderma harzianum in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Trichoderma asperellum Secreted 6-Pentyl-α-Pyrone to Control Magnaporthiopsis maydis, the Maize Late Wilt Disease Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. 6-n-pentyl-2H-pyran-2-one | C10H14O2 | CID 33960 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Role of 6-Pentyl-α-Pyrone in Trichoderma harzianum: A Technical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals December 20, 2025

Abstract

Trichoderma harzianum is a ubiquitous soil fungus renowned for its potent biocontrol capabilities against a wide array of plant pathogens. A significant component of its antagonistic arsenal (B13267) is the production of bioactive secondary metabolites. Among these, 6-pentyl-α-pyrone (6-PP), a volatile organic compound (VOC) with a characteristic coconut-like aroma, has emerged as a molecule of significant interest.[1] This technical guide provides an in-depth examination of the multifaceted biological roles of 6-PP, detailing its biosynthesis, regulatory mechanisms, and its dual function as a direct antifungal agent and an indirect inducer of plant systemic resistance. We consolidate quantitative data on its efficacy, present detailed experimental protocols for its study, and illustrate key molecular and experimental pathways. This document serves as a comprehensive resource for professionals seeking to understand and harness the therapeutic and agricultural potential of this pivotal metabolite.

Introduction to 6-Pentyl-α-Pyrone (6-PP)

Trichoderma species are globally recognized as effective biological control agents, leveraging mechanisms such as competition, mycoparasitism, and antibiosis to suppress phytopathogens.[2][3] The production of secondary metabolites is central to their success, with compounds ranging from peptaibols and polyketides to terpenes and pyrones.[4][5][6]

6-Pentyl-α-pyrone (also known as 6-amyl-α-pyrone) is an unsaturated lactone first chemically characterized in T. viride.[1][7] It is one of the most abundant and well-studied VOCs produced by several Trichoderma species, including T. harzianum, often constituting over 50% of the total VOCs emitted.[1][8] Its significance extends beyond its pleasant aroma; 6-PP is a powerful bioactive compound that plays a crucial role in the fungus's interaction with other microorganisms and host plants.[7][9] This whitepaper will explore the synthesis, regulation, and diverse biological functions of 6-PP in the context of T. harzianum.

Biosynthesis and Regulation of 6-PP Production

While the complete biosynthetic pathway of 6-PP remains to be fully elucidated, current evidence suggests it originates from the metabolism of fatty acids and polyketides.[1][8] Studies using labeled linoleic acid indicate that β-oxidation provides the necessary precursors for its synthesis.[1] The production of 6-PP is not constitutive but is tightly regulated by a complex interplay of environmental cues.

Abiotic Factors:

-

Mechanical Stress: Physical conditions, such as agitation in bioreactors, significantly influence 6-PP biosynthesis. Higher mechanical stress can enhance sporulation while decreasing specific growth rates, with 6-PP productivity showing a bell-shaped relationship to the energy dissipation rate.[10]

-

Nutrient Availability: The composition of the culture medium, including carbon and nitrogen sources, impacts yield. Optimized solid-state fermentation conditions using sucrose, sodium nitrate, and ammonium (B1175870) sulfate (B86663) have been shown to increase 6-PP production six-fold.[11][12]

-

Temperature: Most studies on 6-PP production are conducted between 25°C and 28°C, suggesting this is the optimal range for its synthesis.[1]

Biotic Factors:

-

Mycoparasitic Interactions: The presence of other fungi can act as a trigger for 6-PP production. In co-culture with the pathogen Rhizoctonia solani, T. atroviride increased its 6-PP production by approximately 12-fold, indicating that 6-PP is a key component of the antagonistic response.[1]

-

Signaling Pathways: The regulation likely involves complex signaling cascades. Mitogen-activated protein kinase (MAPK) pathways, specifically involving Tmk1 and Tmk3, and NADPH oxidase (Nox) complexes are known to regulate responses to mechanical injury and may play a role in modulating 6-PP synthesis.[1]

Biological Roles of 6-PP

6-PP exhibits a remarkable range of biological activities that are central to the biocontrol efficacy of T. harzianum. Its functions can be broadly categorized into direct antagonism against pathogens and indirect effects via plant modulation.

Antifungal Activity

6-PP has a broad spectrum of activity against numerous economically important plant pathogens.[8] It acts as a potent fungistatic agent, inhibiting critical developmental processes in target fungi.[13] Its volatile nature allows it to act at a distance, creating a protective halo around the Trichoderma colony.

Key effects include:

-

Inhibition of Mycelial Growth: 6-PP effectively halts the vegetative growth of fungi such as Fusarium moniliforme, Magnaporthiopsis maydis, Botrytis cinerea, and Rhizoctonia solani.[1][13]

-

Inhibition of Spore Germination: It prevents the germination of fungal spores, a critical step in the infection cycle.[9][13]

-

Reduction of Mycotoxin Production: 6-PP can suppress the production of harmful mycotoxins by pathogenic fungi, such as fusaric acid from Fusarium and aflatoxin from Aspergillus.[9][14]

Induction of Plant Defenses and Growth Promotion

Beyond its direct antifungal effects, 6-PP is a key signaling molecule in the complex dialogue between Trichoderma and plants.[15] It functions as an elicitor, priming the plant's immune system and promoting growth.

Key effects include:

-

Induced Systemic Resistance (ISR): When applied to plants, 6-PP triggers a state of heightened defense readiness. In tobacco, it leads to elevated levels of proline and increased activity of pathogenesis-related (PR) enzymes like peroxidase and polyphenol oxidase, conferring resistance against viral pathogens.[8]

-

Upregulation of Defense Genes: Treatment with 6-PP results in the accelerated and enhanced expression of defense-related genes, such as PR-a and PR-b.[8]

-

Plant Growth Promotion: 6-PP has been reported to exhibit auxin-like activity, stimulating the formation of lateral roots.[15] This enhanced root architecture improves water and nutrient uptake, leading to increased plant biomass and yield.[14][15]

Molecular Mechanisms of Action

Recent research has begun to unravel the molecular basis for 6-PP's potent bioactivities.

Mechanisms of Action on Phytopathogens

6-PP disrupts multiple cellular processes essential for pathogen survival and virulence.[1]

-

Mitochondrial Dysfunction: It can induce an imbalance of reactive oxygen species (ROS) and disrupt mitochondrial function, potentially leading to programmed cell death (apoptosis) in the pathogen.[1][14]

-

Gene Regulation: 6-PP significantly downregulates the expression of key genes involved in virulence. This includes genes in the velvet complex (VelA, VelB) and LaeA, which control development and secondary metabolism, as well as genes directly responsible for toxin synthesis, such as FUB10.[1][14][16]

-

TOR Pathway Inhibition: Evidence suggests 6-PP interferes with the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism in eukaryotes.[1][14] Disrupting this pathway severely impacts pathogen development and pathogenicity.[1]

Quantitative Data Summary

The efficacy of 6-PP has been quantified in numerous studies, highlighting its potential for practical application. The following tables summarize key findings.

Table 1: Production of 6-PP by Trichoderma Species

| Trichoderma Strain | Culture Condition | 6-PP Yield | Reference |

|---|---|---|---|

| T. harzianum T23 | Liquid Culture (12 days) | 72.3 mg/L | [13] |

| T. harzianum 4040 | Solid-State Fermentation (7 days) | 5.0 mg/g dry matter | [11][17] |

| T. harzianum | Extractive Fermentation (Bioreactor) | 83 mg/L (9-fold increase over control) | [18] |

| T. asperellum (P1) | Liquid Culture | ~400 mg/L |[7] |

Table 2: Antifungal Activity of 6-PP Against Phytopathogens

| Target Pathogen | 6-PP Concentration | Effect | Reference |

|---|---|---|---|

| Fusarium moniliforme | 250 µg/mL | 93.5% mycelial growth inhibition | [13] |

| Fusarium moniliforme | 250 µg/mL | 98.0% conidia production inhibition | [13] |

| Fusarium oxysporum | 25 mg/L | ~70% growth inhibition | [8] |

| Magnaporthiopsis maydis | 30 µ g/seed (Seed Coating) | 94-98% reduction in pathogen infection | [9] |

| Staphylococcus aureus | 100 µg/mL | Minimum Inhibitory Concentration (MIC) |[19] |

Table 3: Effects of 6-PP on Plant Growth and Defense

| Plant Species | Treatment | Observed Effect | Reference |

|---|---|---|---|

| Maize (Zea mays) | 30 µ g/seed 6-PP seed coating | 90-120% increase in plant biomass | [9] |

| Tomato (Solanum lycopersicum) | 25 mg/L 6-PP in nutrient solution | 70.7% efficacy in suppressing Fusarium wilt | [16] |

| Tobacco (Nicotiana tabacum) | Foliar spray | Increased activity of SOD, peroxidase; heightened expression of PR genes | [8] |

| Tomato (Solanum lycopersicum) | Application with biopolymer | Did not significantly improve yield compared to live fungus treatment |[15] |

Key Experimental Protocols

Reproducible and standardized methods are critical for the study of 6-PP. This section outlines core protocols for its production, extraction, and bioactivity assessment.

Protocol: 6-PP Production and Quantification via HS-SPME-GC

This protocol is adapted from methodologies for solid-state fermentation and headspace analysis.[11][17]

-

Culture Preparation:

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place 0.1g of the fermented solid sample into a 40 mL vial.

-

Add 20 mL of a 25% NaCl (w/v) solution to increase the volatility of 6-PP.[11]

-

Seal the vial hermetically with a PTFE/silicone septum.

-

Expose a conditioned 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the vial while agitating in a water bath (e.g., 79°C) for a defined period (e.g., 30 minutes).

-

-

Gas Chromatography (GC) Analysis:

-

Desorb the fiber in the heated injector port (250°C) of a gas chromatograph equipped with a flame ionization detector (FID).

-

Use a suitable capillary column (e.g., HP-25 M).

-

Employ a temperature program: hold at 35°C for 4 min, ramp at 10°C/min to 130°C, hold for 2 min, then ramp at 40°C/min to 240°C.[11]

-

Quantify 6-PP by comparing the peak area to a calibration curve prepared with a pure 6-PP standard.

-

Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is based on the poisoned food technique.[13]

-

Prepare a stock solution of purified 6-PP in a suitable solvent (e.g., ethanol).

-

Autoclave potato dextrose agar (B569324) (PDA) and cool to 45-50°C.

-

Add aliquots of the 6-PP stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 50, 100, 250 µg/mL). Add an equivalent amount of solvent to the control plates.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Place a 5 mm mycelial plug from the growing edge of a young pathogen culture in the center of each plate.

-

Incubate the plates at the pathogen's optimal growth temperature (e.g., 25°C) until the mycelium in the control plate reaches the edge.

-

Measure the colony diameter in two perpendicular directions for each plate.

-

Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

Conclusion and Future Perspectives

6-pentyl-α-pyrone is unequivocally a cornerstone of Trichoderma harzianum's biological control activity. Its dual capacity to directly inhibit a broad range of phytopathogens and to simultaneously bolster plant growth and defenses makes it a molecule of immense agricultural and scientific importance. While significant progress has been made, several areas warrant further investigation:

-

Pathway Elucidation: The complete genetic and enzymatic pathway for 6-PP biosynthesis needs to be identified. This would open avenues for metabolic engineering to create hyper-producing strains.

-

Field Efficacy: While laboratory and greenhouse studies are promising, more extensive field trials are required to validate the efficacy of 6-PP-based biopesticides under diverse environmental conditions.[1][14]

-

Synergistic Formulations: Research into combining 6-PP with other biocontrol agents, such as cell wall degrading enzymes or other secondary metabolites, could lead to synergistic formulations with enhanced and more durable activity.[15]

-

Pharmacological Potential: Given its demonstrated antioxidant and anti-inflammatory properties in mammalian cell lines, the potential of 6-PP as a lead compound for drug development deserves exploration.[20]

References

- 1. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]

- 2. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 6-pentyl-alpha-pyrone production by Trichoderma harzianum: the influence of energy dissipation rate and its implications on fungal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Production of 6-pentyl-α-pyrone by trichoderma harzianum in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Application of Trichoderma harzianum, 6-Pentyl-α-pyrone and Plant Biopolymer Formulations Modulate Plant Metabolism and Fruit Quality of Plum Tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Application of 6-Pentyl-α-Pyrone in the Nutrient Solution Used in Tomato Soilless Cultivation to Inhibit Fusarium oxysporum HF-26 Growth and Development [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Pentyl-2H-pyran-2-one: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Pentyl-2H-pyran-2-one, a naturally occurring α-pyrone, has garnered significant scientific interest due to its distinct coconut-like aroma and, more importantly, its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological functions of this compound. Particular emphasis is placed on its potent antifungal properties and its role in modulating plant growth through interactions with key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug development, and agricultural science.

Chemical Structure and Identification

This compound, also known as 6-pentyl-α-pyrone, is a member of the 2-pyranone class of organic compounds.[1] Its structure consists of a six-membered unsaturated lactone ring with a pentyl group substituted at the 6-position.

IUPAC Name: this compound[2] CAS Registry Number: 27593-23-3[2] Chemical Formula: C₁₀H₁₄O₂[2]

Physicochemical Properties

This compound is a colorless to brown clear liquid at room temperature with a characteristic sweet, coconut-like, and creamy aroma.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 166.22 g/mol | [2] |

| Boiling Point | 93 °C at 0.3 mmHg | [3] |

| Density | 1.004 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.505 | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| LogP | 2.51 | [3] |

| Odor | Tonka, lactonic, coconut, creamy, fatty, waxy | [3] |

Spectral Data for Structural Elucidation

The structural identity of this compound can be confirmed using various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Table 2: Spectral Data of this compound

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.26 (dd, 1H), 6.15 (dd, 1H), 5.98 (dd, 1H), 2.48 (t, 2H), 1.66 (m, 2H), 1.32 (m, 4H), 0.90 (t, 3H) | [4] |

| ¹³C NMR (CDCl₃) | δ 166.7, 143.6, 112.9, 102.5, 33.6, 31.0, 26.4, 22.2, 13.8 | [5] |

| Infrared (IR) | ν_CO: 1730 cm⁻¹ | [4] |

| Mass Spectrometry (MS) | Major fragment ions (m/z): 95, 82, 81, 110 | [2] |

Synthesis of this compound

While this compound is a natural product, several synthetic routes have been developed. One common method involves the reaction of methyl caproate with the lithium or sodium salt of dimethyl sulfoxide (B87167) (DMSO) to form a sulfoxide intermediate. This is followed by further reactions to yield the target α-pyrone.

A general synthetic scheme is as follows:

-

Reaction of dimethyl sulfoxide with a strong base (e.g., sodium hydride) to form the corresponding anion.

-

Reaction of the DMSO anion with methyl caproate to yield a β-keto sulfoxide.

-

Subsequent cyclization and elimination reactions to form the pyrone ring.